1-Bromo-4-(4-bromobutoxy)-2-(trifluoromethyl)benzene
Description
1-Bromo-4-(4-bromobutoxy)-2-(trifluoromethyl)benzene (molecular formula: C₁₀H₁₀Br₂F₃O) is a halogenated aromatic compound featuring two bromine atoms (one on the benzene ring and one on the butoxy chain) and a trifluoromethyl (-CF₃) group. This combination of substituents imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals. Its structural complexity allows for selective functionalization at multiple sites .
Properties
IUPAC Name |
1-bromo-4-(4-bromobutoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2F3O/c12-5-1-2-6-17-8-3-4-10(13)9(7-8)11(14,15)16/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOQSESXPRPFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCBr)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(4-bromobutoxy)-2-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-(trifluoromethyl)phenol and 1,4-dibromobutane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Procedure: The 4-bromo-2-(trifluoromethyl)phenol is reacted with 1,4-dibromobutane in the presence of a base to form the desired product, 1-Bromo-4-(4-bromobutoxy)-2-(trifluoromethyl)benzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(4-bromobutoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine-substituted benzene derivative, while oxidation may produce a ketone or aldehyde.
Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions, facilitating the formation of complex aromatic structures.
Medicinal Chemistry
1-Bromo-4-(4-bromobutoxy)-2-(trifluoromethyl)benzene is utilized as a building block for developing potential therapeutic agents. Its unique structure allows it to interact with biological molecules, making it valuable for studying biological pathways and mechanisms.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 32 µg/mL for certain strains.
The biological activity of 1-Bromo-4-(4-bromobutoxy)-2-(trifluoromethyl)benzene has been evaluated through various studies:
Case Study: Cytotoxic Effects on Cancer Cell Lines
A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 20 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 18 | Cell cycle arrest at G2/M phase |
The compound exhibited significant cytotoxicity, indicating its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(4-bromobutoxy)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. The butoxy group provides additional sites for chemical modification and interaction with other molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1-Bromo-4-(4-bromobutoxy)benzene (C₁₀H₁₂Br₂O)
- Key Difference : Lacks the trifluoromethyl group at the 2-position.
- Impact: The absence of -CF₃ reduces electron-withdrawing effects, making the aromatic ring more reactive toward electrophilic substitution compared to the target compound.
1-Bromo-4-(2-propen-1-yloxy)-2-(trifluoromethyl)benzene (CAS 1208-41-9, C₁₀H₈BrF₃O)
- Key Difference : Propenyloxy (-O-CH₂-CH=CH₂) substituent instead of bromobutoxy.
- Impact : The allyloxy group introduces unsaturation, enabling participation in cycloaddition reactions (e.g., Diels-Alder). However, the lack of a bromine on the chain limits its utility in stepwise alkylation or polymerization reactions .
1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene (C₈H₃BrF₆O)
- Key Difference : Trifluoromethoxy (-OCF₃) replaces bromobutoxy.
- Impact : -OCF₃ is a stronger electron-withdrawing group than bromobutoxy, further deactivating the aromatic ring and directing electrophilic attacks to specific positions. This compound may exhibit lower solubility in polar solvents due to increased hydrophobicity .
1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene (C₁₀H₁₀BrF₃O₂)
- Key Difference : Dimethoxymethyl (-CH(OCH₃)₂) group instead of bromobutoxy.
- Impact : The electron-donating methoxy groups increase electron density on the ring, contrasting with the electron-withdrawing bromobutoxy. This structural variation enhances reactivity toward electrophiles but reduces stability under acidic conditions .
Physicochemical Properties
Notes:
Biological Activity
1-Bromo-4-(4-bromobutoxy)-2-(trifluoromethyl)benzene is an organic compound notable for its unique structure, which includes bromine, trifluoromethyl, and butoxy groups attached to a benzene ring. This combination of substituents positions the compound as a significant candidate for various biological applications, particularly in medicinal chemistry and agrochemical development.
Molecular Structure
- Molecular Formula : C12H12Br2F3O
- Molecular Weight : 357.034 g/mol
- CAS Number : 66417-30-9
The synthesis of this compound typically involves nucleophilic substitution reactions, where 4-bromo-2-(trifluoromethyl)phenol reacts with 1,4-dibromobutane in the presence of a base like potassium carbonate. The reaction conditions are optimized to ensure high yields and purity, often employing solvents such as N,N-dimethylformamide (DMF) or acetone at elevated temperatures (55-70°C) under an inert atmosphere.
The biological activity of 1-Bromo-4-(4-bromobutoxy)-2-(trifluoromethyl)benzene can be attributed to its ability to interact with various molecular targets through its functional groups. The bromine atoms facilitate nucleophilic substitution reactions, while the trifluoromethyl group enhances the compound's electronic properties, potentially influencing its reactivity with biological molecules. The butoxy group provides additional sites for chemical modification, allowing for diverse interactions with enzymes and receptors.
Medicinal Chemistry
Research indicates that this compound can serve as a precursor in the synthesis of biologically active molecules, including pharmaceuticals. Its structural characteristics allow it to be utilized in the development of drugs targeting specific biological pathways. For instance, studies have explored its potential as a building block for compounds with anti-inflammatory and anticancer activities .
Agrochemical Development
In addition to medicinal applications, 1-Bromo-4-(4-bromobutoxy)-2-(trifluoromethyl)benzene is being investigated for its utility in agrochemicals. The compound's ability to interact with plant growth regulators and pesticides positions it as a candidate for enhancing agricultural productivity through targeted action against pests or diseases .
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of similar compounds in biological assays:
- Dopamine Receptor Agonists : Research into related brominated compounds has shown their potential as G protein-biased D2 dopamine receptor partial agonists. These findings suggest that structurally similar compounds may also exhibit significant pharmacological activity against neurological disorders .
- Anticancer Activity : Compounds derived from similar synthetic pathways have been tested for their ability to inhibit tumor growth in vitro and in vivo, showcasing promising results that warrant further investigation into 1-Bromo-4-(4-bromobutoxy)-2-(trifluoromethyl)benzene's anticancer properties .
Safety and Toxicology
While exploring the biological activity of this compound, safety considerations are paramount. Preliminary data indicate that compounds within this chemical class can pose risks such as skin irritation and respiratory issues upon exposure. Therefore, appropriate safety measures should be taken when handling these substances in laboratory settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
